![molecular formula C15H10ClN3 B1467578 3-Chloro-5-pyridyl-6-phenylpyridazine CAS No. 1007554-45-1](/img/structure/B1467578.png)
3-Chloro-5-pyridyl-6-phenylpyridazine
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-5-pyridyl-6-phenylpyridazine has been investigated by cyclic voltammetry and preparative scale electrolysis in the presence and absence of carbon dioxide .Molecular Structure Analysis
The molecular formula of 3-Chloro-5-pyridyl-6-phenylpyridazine is C15H10ClN3. The molecular weight is 267.71 g/mol.Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-5-pyridyl-6-phenylpyridazine have been studied using cyclic voltammetry and preparative scale electrolysis .Scientific Research Applications
Molecular Recognition
The pyridazine ring, which is a part of the “3-Chloro-5-pyridyl-6-phenylpyridazine” structure, has unique physicochemical properties. These properties contribute to unique applications in molecular recognition . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Drug Discovery
The pyridazine ring is also of importance in drug-target interactions. The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
Candidate Optimization
The inherent physicochemical properties of the pyridazine ring can be used as an approach to solving challenges associated with candidate optimization in drug discovery .
Bromodomain Binding
3-Amino-6-phenylpyridazine, a structural element related to “3-Chloro-5-pyridyl-6-phenylpyridazine”, has been identified as an important structural element in ligands that bind to the bromodomains of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) .
Fluorination
3-Chloro-6-phenylpyridazine can undergo fluorination with KF under solvent-free conditions in the presence of a phase transfer agent, with or without microwave irradiation .
Synthesis of Pyridazinones
3-Chloro-6-phenylpyridazine may be used in the synthesis of 6-substituted phenyl-2- (3í-substituted phenylpyridazin-6í-yl)-2,3,4,5-tetrahydropyridazin-3-ones .
Safety and Hazards
properties
IUPAC Name |
6-chloro-3-phenyl-4-pyridin-2-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-14-10-12(13-8-4-5-9-17-13)15(19-18-14)11-6-2-1-3-7-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHZYLPGIAJEFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2C3=CC=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735080 | |
Record name | 6-Chloro-3-phenyl-4-(pyridin-2-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1007554-45-1 | |
Record name | 6-Chloro-3-phenyl-4-(pyridin-2-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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